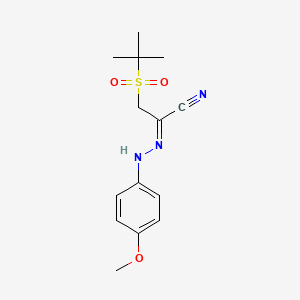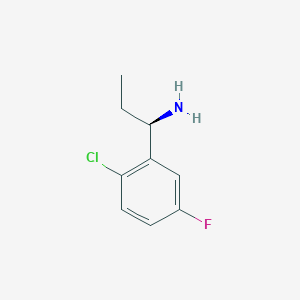
(Z)-N-(4-methoxyphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(4-methoxyphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide is a synthetic organic compound that belongs to the class of hydrazonoyl cyanides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-methoxyphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide typically involves the reaction of 4-methoxybenzaldehyde with 2-methylpropane-2-sulfonylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with cyanogen bromide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-N-(4-methoxyphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
The compound may have potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its structural features could allow it to interact with various biological targets.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties. For example, they may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound could be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (Z)-N-(4-methoxyphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could involve hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in the activity or function of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-N-(4-methoxyphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylchloride
- (Z)-N-(4-methoxyphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylfluoride
Uniqueness
The uniqueness of (Z)-N-(4-methoxyphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide lies in its specific structural features, such as the presence of the methoxy group and the sulfonylhydrazone moiety
Propiedades
Fórmula molecular |
C14H19N3O3S |
|---|---|
Peso molecular |
309.39 g/mol |
Nombre IUPAC |
(1Z)-2-tert-butylsulfonyl-N-(4-methoxyanilino)ethanimidoyl cyanide |
InChI |
InChI=1S/C14H19N3O3S/c1-14(2,3)21(18,19)10-12(9-15)17-16-11-5-7-13(20-4)8-6-11/h5-8,16H,10H2,1-4H3/b17-12- |
Clave InChI |
LAFINUDBACUXFL-ATVHPVEESA-N |
SMILES isomérico |
CC(C)(C)S(=O)(=O)C/C(=N\NC1=CC=C(C=C1)OC)/C#N |
SMILES canónico |
CC(C)(C)S(=O)(=O)CC(=NNC1=CC=C(C=C1)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Cyclohexylbenzo[D]oxazol-5-YL)methanamine](/img/structure/B13053150.png)


![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine](/img/structure/B13053156.png)

![6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13053165.png)







